![molecular formula C15H19NO3 B2401295 Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228470-51-5](/img/structure/B2401295.png)

Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

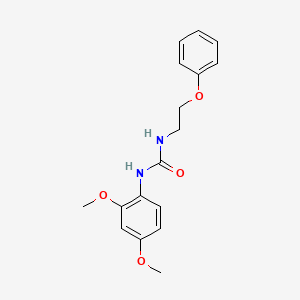

“Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate” is a chemical compound with the CAS Number: 2228470-51-5 . It has a molecular weight of 261.32 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Synthesis Analysis

The synthesis of such compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is1S/C15H19NO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10,16H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 261.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Antimalarial Activities

Research has explored derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, closely related to Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, for their potential antimalarial activities. These compounds have been evaluated for in vitro activity against P. falciparum (K1 strain) and antimycobacterium, as well as for their cytotoxic activity against Vero cell (Nongpanga Ningsanont et al., 2003).

Molecular Rearrangements and Synthesis

Studies have been conducted on 2-Oxabicyclo[2.1.1]hexane derivatives, including ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate, for understanding their molecular rearrangements and synthesis processes (W. Kirmse & U. Mrotzeck, 1988). The research provides insights into the behavior of compounds structurally similar to Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate under different chemical conditions.

Development of Antidepressants

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, closely related to the compound , have been synthesized and evaluated as potential antidepressants. This research illustrates the compound's relevance in the field of psychopharmacology (B. Bonnaud et al., 1987).

Enzymatic Polymerization

The compound has been used in studies exploring enzymatic polymerization, such as the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst (Yan Pang, H. Ritter, & Monir Tabatabai, 2003). This demonstrates the compound's potential in the field of polymer chemistry.

Anticancer Activity

Research into norcantharidin analogs, including derivatives of 7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid, which are structurally similar to Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, has shown promising anticancer activity. These compounds exhibited selective toxic and antiproliferative effects against certain cancer cell lines (A. Pachuta-Stec & A. Szuster‐Ciesielska, 2015).

Safety And Hazards

properties

IUPAC Name |

ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXWSFOGTYEDGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2401218.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)

![N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide](/img/structure/B2401222.png)

![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)

![1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2401229.png)

![3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401230.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2401231.png)

![Methyl 3-{2-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2401232.png)